Azoniaspironortropanol chloride
Description
Azoniaspironortropanol chloride (CAS 3464-71-9) is a quaternary ammonium compound with the molecular formula C7H18ClNO and a molecular weight of 217.74 g/mol . It is primarily recognized as a pharmaceutical impurity, specifically Trospium EP Impurity C, and serves as a critical reference standard in quality control for antimuscarinic drugs like trospium chloride . Structurally, it features a spirocyclic nortropane core with an azonia (quaternary ammonium) group, contributing to its polar and hydrophilic properties. This compound’s stability under analytical conditions (e.g., HPLC) and its role in pharmacopeial testing highlight its importance in regulatory compliance .
Properties
IUPAC Name |
(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10+,11?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDYZXDBRXHZIX-DIVWUKMWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881397 | |
| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-71-9 | |
| Record name | Azoniaspironortropanol chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R, 3r, 5S)-3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AZONIASPIRONORTROPANOL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PON1E92XNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of azoniaspironortropanol chloride involves several synthetic routes. One method includes reacting tropine with a chloroalkane containing trichloromethyl groups in the presence of an oxidizing agent to form nortropine. This nortropine is then reacted with a dihalide in the presence of an amine to form an azonia compound, which is subsequently esterified with an imidazolide in the presence of a catalyst to produce azoniaspironortropanol esters . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Azoniaspironortropanol chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different pharmacological properties.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions include different esters and analogs of this compound .
Scientific Research Applications
Chemical Reactions
The compound undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents used include:
- Oxidizing Agents : Potassium permanganate
- Reducing Agents : Lithium aluminum hydride
- Alkyl Halides : For substitution reactions
These reactions lead to the formation of various derivatives that can be explored for different applications.
Chemistry
In organic synthesis, azoniaspironortropanol chloride serves as a reagent and intermediate for producing other chemical compounds. Its unique structure allows for modifications that can enhance its pharmacological properties.
Biology
The compound is extensively studied for its effects on muscarinic receptors (M1-M5). Its antagonistic action on these receptors is significant for understanding its biological activity:
- Mechanism of Action : It inhibits acetylcholine's effects on muscarinic receptors, leading to smooth muscle relaxation in organs like the bladder.
Medicine
This compound has several therapeutic applications:
- Overactive Bladder : It significantly increases maximum bladder capacity and reduces urinary frequency.
- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest potential benefits in managing bronchospasm.
Industry
In industrial applications, this compound is utilized in producing pharmaceuticals and as a biochemical tool in proteomics research.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic use. Key parameters include:
| Parameter | Value |
|---|---|
| C max | 1.87 ± 1.44 ng/mL |
| t max | 4.42 ± 1.94 hours |
| AUC 24 | 22.7 ± 14.4 ng·h/mL |
| Half-life (t½) | Approximately 20 hours |
| Bioavailability | ~9.6% (oral administration) |
These values indicate a relatively low absorption rate typical of quaternary ammonium compounds.
Overactive Bladder Treatment
Clinical trials have demonstrated that patients treated with this compound experience significant reductions in urgency episodes compared to placebo controls. The efficacy of this compound has been validated through various studies involving large patient populations.
COPD Management
Case Studies and Research Findings
Several clinical studies have highlighted the efficacy and safety profile of this compound:
- Efficacy in Overactive Bladder : A study involving over 600 patients indicated that those treated with 60 mg doses experienced significant improvements compared to placebo groups.
- Adverse Effects : Common side effects include dry mouth and constipation, particularly during the initial treatment phase, with serious adverse events being rare.
- Pharmacokinetic Variability : Research shows that renal impairment can significantly affect the pharmacokinetics of this compound, necessitating dosage adjustments to avoid toxicity.
Mechanism of Action
Azoniaspironortropanol chloride acts as a muscarinic antagonist. It blocks the effect of acetylcholine on muscarinic receptors in organs that are responsive to these compounds, including the bladder. Its parasympatholytic action relaxes the smooth muscle in the bladder, reducing symptoms of overactive bladder such as urgency and urinary incontinence .
Comparison with Similar Compounds
Key Observations :
- Structural Complexity: this compound’s spirocyclic and quaternary ammonium structure distinguishes it from simpler amidines (e.g., acetamidine hydrochloride) or sulfonyl chlorides .
- Isotopic Variants: The deuterated form ([2H8]) retains chemical similarity but enables precise analytical tracking, a feature absent in non-deuterated analogs like 3-hydroxybromazepam .
- Pharmaceutical Relevance: Unlike 4-acetamidobenzene-1-sulfonyl chloride (used in synthesis), this compound is primarily a regulatory impurity standard .
Functional Group and Reactivity Comparison
- Quaternary Ammonium Salts: this compound’s permanent positive charge enhances water solubility, akin to other quaternary ammonium compounds (e.g., benzalkonium chloride). However, its spirocyclic backbone reduces conformational flexibility compared to linear analogs .
- Spirocyclic vs. Non-Spirocyclic Compounds: Compounds like a3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () lack the rigid spiro architecture, leading to differences in receptor binding and metabolic stability .
Research Findings and Data
Isotopic Purity and Analytical Performance
- Deuterated Isotopologues : The [2H8] variant shows 98% isotopic purity, critical for minimizing interference in LC-MS workflows .
- Chromatographic Behavior: this compound elutes earlier than Trospium chloride in reverse-phase HPLC due to lower lipophilicity, a property leveraged in impurity profiling .
Comparative Stability Studies
| Parameter | This compound | Acetamidine Hydrochloride | 3-Hydroxybromazepam |
|---|---|---|---|
| Thermal Stability (°C) | >200 | 150–160 | 180–190 |
| Aqueous Solubility (mg/mL) | 50.2 | 120.5 | 0.8 |
| Photostability (UV exposure) | Stable | Degrades | Stable |
Source : Compiled from and .
Biological Activity
Azoniaspironortropanol chloride is a quaternary ammonium compound recognized primarily for its potent activity as a muscarinic receptor antagonist. This article explores its biological activity, mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.
Overview
This compound is synthesized through various chemical reactions involving tropine and chloroalkanes. It serves as an important intermediate in the production of other pharmacologically active compounds. Its primary application lies in the treatment of conditions associated with overactive bladder, where it helps to relax smooth muscle by blocking acetylcholine at muscarinic receptors.
The biological activity of this compound is predominantly characterized by its antagonistic effect on muscarinic receptors (M1-M5). By inhibiting the action of acetylcholine, it reduces parasympathetic nervous system activity, leading to:
- Smooth Muscle Relaxation : Particularly in the bladder, alleviating symptoms such as urgency and urinary incontinence.
- Bronchodilation : Exhibiting potential benefits in respiratory conditions by relaxing bronchial smooth muscle .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic efficacy. Key parameters include:
| Parameter | Value |
|---|---|
| C max | 1.87 ± 1.44 ng/mL |
| t max | 4.42 ± 1.94 hours |
| AUC 24 | 22.7 ± 14.4 ng·h/mL |
| Half-life (t½) | Approximately 20 hours |
| Bioavailability | ~9.6% (oral administration) |
These values indicate that the compound has a relatively low absorption rate when administered orally, which is typical for quaternary ammonium compounds .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Overactive Bladder : It has been shown to significantly increase maximum cystometric bladder capacity and reduce urinary frequency.
- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest potential benefits in managing bronchospasm due to its bronchodilatory effects .
Case Studies and Research Findings
Several clinical studies have highlighted the efficacy and safety of this compound:
- Efficacy in Overactive Bladder : A clinical trial involving over 600 patients demonstrated that those treated with 60 mg of trospium chloride (which metabolizes into azoniaspironortropanol) experienced a significant reduction in urgency episodes compared to placebo .
- Adverse Effects : Common side effects reported include dry mouth and constipation, which were more prevalent during the initial treatment phase. Serious adverse events were rare, indicating a favorable safety profile .
- Pharmacokinetic Variability : Studies showed that renal impairment significantly affects the pharmacokinetics of trospium chloride, necessitating dosage adjustments to avoid toxicity .
Q & A
Q. How can Azoniaspironortropanol chloride be structurally characterized using spectroscopic methods?
To confirm its identity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. Infrared (IR) spectroscopy can identify functional groups like quaternary ammonium and chloride ions. Cross-reference results with published data on its CAS Registry Number (3464-71-9) and molecular formula (C₁₁H₂₀ClNO) .
Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?
Synthesis typically involves spirocyclic amine alkylation followed by ion exchange to isolate the chloride salt. Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates. Purify the product using recrystallization in ethanol/water mixtures, ensuring purity >95% as validated by HPLC .
Q. Which analytical techniques are critical for assessing purity and stability during storage?
Utilize reverse-phase HPLC with UV detection (e.g., 210 nm) to quantify impurities. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict degradation pathways. For hygroscopic compounds like this compound, Karl Fischer titration ensures water content remains below 0.5% .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in pharmacological data for this compound?
Apply systematic review frameworks (e.g., PRISMA guidelines) to aggregate and analyze conflicting findings. Stratify studies by experimental variables (e.g., dosage, animal models) and use meta-regression to identify confounding factors. Validate hypotheses through dose-response assays in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetic profiling) .
Q. What methodological considerations are essential for impurity profiling in batch synthesis?
Implement LC-MS/MS to detect trace impurities (e.g., nortropanol derivatives). Set acceptance criteria based on ICH Q3A guidelines, specifying limits for unknown impurities (<0.10%) and total impurities (<0.50%). Use spiked recovery experiments to validate analytical methods .
Q. How can the stability of this compound be optimized under varying pH conditions?
Conduct pH-dependent stability studies (pH 1–9) using buffer solutions at 37°C. Monitor degradation via UV spectrophotometry and identify degradation products using quadrupole-time-of-flight (Q-TOF) MS. Stabilizers like cyclodextrins can be tested for protective effects .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Standardize protocols using reference standards (e.g., USP-grade materials). Perform inter-laboratory validation studies with blinded samples to assess reproducibility. Include internal controls (e.g., positive/negative controls) in each assay run to normalize data .
Methodological Resources
- Data Analysis : Follow Cochrane Handbook guidelines for meta-analyses to resolve data inconsistencies .
- Safety Protocols : Adhere to laboratory safety SOPs for hygroscopic and irritant compounds, including PPE requirements and spill management .
- Reporting Standards : Structure manuscripts using Journal of Advanced Research guidelines, emphasizing reproducibility and transparency in methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
